1-Benzyl-2-benzylidenehydrazine-1-carboxamide
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Overview
Description
1-Benzyl-2-benzylidenehydrazine-1-carboxamide is an organic compound characterized by its unique structure, which includes a benzyl group and a benzylidenehydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-benzylidenehydrazine-1-carboxamide typically involves the reaction of benzylhydrazine with benzaldehyde under controlled conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted to the desired product through cyclization and condensation reactions. Common reagents used in this synthesis include benzylhydrazine, benzaldehyde, and suitable catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-benzylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and benzylidene groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-benzylidenehydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-benzylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Benzylhydrazine: A precursor in the synthesis of 1-Benzyl-2-benzylidenehydrazine-1-carboxamide, known for its use in organic synthesis.
Benzaldehyde: Another precursor, commonly used in the synthesis of various organic compounds.
Hydrazine Derivatives: Compounds with similar hydrazine moieties, often used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
58535-95-8 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-benzyl-1-(benzylideneamino)urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18(12-14-9-5-2-6-10-14)17-11-13-7-3-1-4-8-13/h1-11H,12H2,(H2,16,19) |
InChI Key |
AHDJVAZKWGZPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)N)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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